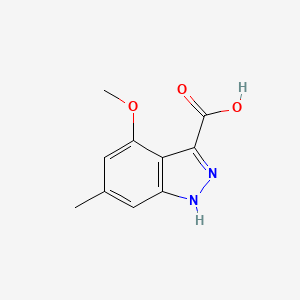

4-Methoxy-6-methyl-1H-indazole-3-carboxylic acid

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 4-methoxy-6-methyl-1H-indazole-3-carboxylic acid is based on the indazole heterocyclic framework, which consists of a benzene ring fused to a pyrazole ring system. The compound exhibits a molecular weight of 206.20 grams per mole, reflecting the presence of ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms within its structure. The International Union of Pure and Applied Chemistry name for this compound is 4-methoxy-6-methyl-1H-indazole-3-carboxylic acid, which directly reflects the positioning of the functional groups on the indazole core structure.

X-ray crystallography provides crucial insights into the three-dimensional arrangement of atoms within crystalline materials, as demonstrated by comprehensive studies on related indazole derivatives. The crystallographic analysis of indazole compounds reveals that these heterocyclic systems typically adopt planar conformations, with the indazole ring system maintaining planarity due to the aromatic character of the fused ring structure. Advanced X-ray crystallographic techniques have evolved significantly, enabling the determination of absolute configuration and detailed structural parameters that are essential for understanding molecular behavior.

The molecular geometry of 4-methoxy-6-methyl-1H-indazole-3-carboxylic acid can be described through its Simplified Molecular Input Line Entry System representation: CC1=CC2=C(C(=C1)OC)C(=NN2)C(=O)O. This notation reveals the connectivity pattern where the methyl group is positioned at the 6-position of the indazole ring, the methoxy group occupies the 4-position, and the carboxylic acid functionality is attached to the 3-position of the heterocyclic system. The International Chemical Identifier for this compound is InChI=1S/C10H10N2O3/c1-5-3-6-8(7(4-5)15-2)9(10(13)14)12-11-6/h3-4H,1-2H3,(H,11,12)(H,13,14), providing a standardized representation of its molecular structure.

Crystallographic studies of related indazole carboxylic acid derivatives have demonstrated the importance of intermolecular hydrogen bonding in determining crystal packing arrangements. The formation of dimeric structures through hydrogen bonding between carboxylic acid groups is a common feature observed in these systems, significantly influencing the spatial arrangement of molecules within the crystal lattice. The presence of both the carboxylic acid group and the indazole nitrogen atoms provides multiple sites for hydrogen bond formation, contributing to the stability of the crystalline structure.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy serves as a fundamental tool for the structural characterization of 4-methoxy-6-methyl-1H-indazole-3-carboxylic acid, providing detailed information about the chemical environment of individual atoms within the molecule. Proton nuclear magnetic resonance spectroscopy reveals the characteristic chemical shifts associated with the various hydrogen environments present in the compound. The methyl group attached to the 6-position of the indazole ring typically exhibits a signal in the aliphatic region, while the methoxy group protons appear as a distinct singlet due to their equivalent chemical environment.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule, with each carbon environment producing characteristic chemical shifts. The carboxylic acid carbon typically appears significantly downfield due to the electron-withdrawing nature of the carbonyl group, while the aromatic carbons of the indazole ring system exhibit chemical shifts characteristic of their specific substitution patterns. The methoxy carbon signal provides additional confirmation of the substitution pattern, appearing in the typical range for methoxy groups attached to aromatic systems.

Solid-state nuclear magnetic resonance spectroscopy using cross-polarization magic angle spinning techniques has proven valuable for characterizing related indazole derivatives in their crystalline forms. These techniques enable the determination of molecular conformations and intermolecular interactions within the solid state, providing insights that complement solution-state nuclear magnetic resonance studies. The comparison between solid-state and solution nuclear magnetic resonance data reveals information about conformational flexibility and intermolecular interactions that influence the behavior of these compounds.

Infrared spectroscopy provides characteristic fingerprint information for 4-methoxy-6-methyl-1H-indazole-3-carboxylic acid through the identification of specific vibrational modes. The carboxylic acid functionality exhibits characteristic absorption bands, with the carbonyl stretching vibration typically appearing around 1650-1700 wavenumbers and the hydroxyl stretching vibration appearing in the broad region around 2500-3300 wavenumbers. The indazole ring system contributes additional characteristic absorptions, including aromatic carbon-carbon stretching vibrations and nitrogen-hydrogen stretching modes when the compound exists in its neutral form.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 206, corresponding to the calculated molecular weight of the compound. Fragmentation patterns typically involve loss of the carboxylic acid functionality or the methoxy group, providing characteristic fragment ions that aid in structural confirmation. High-resolution mass spectrometry enables precise determination of the molecular formula, confirming the elemental composition as C10H10N2O3.

Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)

Density functional theory calculations provide sophisticated computational approaches for understanding the electronic structure and molecular properties of 4-methoxy-6-methyl-1H-indazole-3-carboxylic acid. These quantum mechanical calculations enable the prediction of molecular geometries, electronic properties, and spectroscopic parameters that complement experimental observations. The optimization of molecular geometry through density functional theory methods reveals the preferred conformations and provides insights into the relative stability of different structural arrangements.

Molecular orbital analysis through density functional theory calculations illuminates the electronic distribution within the molecule, particularly focusing on the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These frontier molecular orbitals play crucial roles in determining the chemical reactivity and electronic properties of the compound. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides valuable information about the electronic stability and potential reactivity of the molecule.

Electronic parameters derived from density functional theory calculations include ionization potential, electron affinity, electronegativity, chemical potential, hardness, softness, and electrophilicity index. These descriptors provide quantitative measures of the electronic behavior and chemical reactivity of 4-methoxy-6-methyl-1H-indazole-3-carboxylic acid. The calculation of these parameters enables comparison with related compounds and prediction of chemical behavior in various reaction conditions.

Vibrational frequency calculations using density functional theory methods provide theoretical predictions of infrared spectroscopic data, enabling direct comparison with experimental observations. These calculations help assign specific vibrational modes to observed absorption bands and provide confidence in structural assignments. The agreement between calculated and experimental vibrational frequencies serves as validation for the computational model and the proposed molecular structure.

Electrostatic potential mapping through density functional theory calculations reveals the distribution of electron density across the molecular surface, identifying regions of positive and negative electrostatic potential. This information is particularly valuable for understanding intermolecular interactions and predicting binding sites for molecular recognition processes. The visualization of electrostatic potential surfaces provides intuitive understanding of the electronic properties that govern molecular behavior.

| Computational Parameter | Description | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | Electronic energy of highest occupied orbital | Indicates electron-donating capability |

| Lowest Unoccupied Molecular Orbital Energy | Electronic energy of lowest unoccupied orbital | Indicates electron-accepting capability |

| Energy Gap | Difference between frontier orbital energies | Relates to molecular stability and reactivity |

| Electrophilicity Index | Measure of electron-accepting power | Predicts electrophilic reactivity |

Properties

IUPAC Name |

4-methoxy-6-methyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-5-3-6-8(7(4-5)15-2)9(10(13)14)12-11-6/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMZFBURZKFIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646513 | |

| Record name | 4-Methoxy-6-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856893-66-8 | |

| Record name | 4-Methoxy-6-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis of Indazole-3-Carboxylic Acid Derivatives via Diazotization

A recent efficient approach to synthesize 1H-indazole-3-carboxylic acid derivatives, including methoxy and methyl substituted analogs, involves diazotization reactions starting from ortho-aminobenzacetamides or ortho-aminobenzacetates. This method is characterized by:

- Mild reaction conditions

- Operational simplicity

- Rapid reaction rates

- High yields (up to 60% in some cases)

- Wide substrate scope accommodating various substituents such as methoxy and methyl groups

Mechanistic Insight: The key intermediate is a diazonium salt formed during the diazotization, which cyclizes intramolecularly to form the indazole ring with the carboxylic acid functionality at position 3.

This method has been successfully applied to synthesize drugs like granisetron, suggesting its applicability to related indazole-3-carboxylic acid derivatives.

| Step | Reaction Condition | Description |

|---|---|---|

| 1 | Diazotization reagent | Converts ortho-aminobenzacetamides to diazonium salt |

| 2 | Mild heating | Promotes cyclization to indazole-3-carboxylic acid |

| 3 | Workup | Isolation of pure indazole derivative |

The introduction of methoxy and methyl groups at positions 4 and 6 of the indazole ring is typically achieved by starting from appropriately substituted precursors or by selective electrophilic substitution reactions.

- Methoxy group (4-position): Often introduced via methoxylation of bromo-substituted indazole intermediates.

- Methyl group (6-position): Can be introduced by methylation reactions or by using methyl-substituted starting materials.

A reported synthesis of 4-methoxy-6-(1H)indazole carboxylic acid methyl ester uses palladium-catalyzed carbonylation of 6-bromo-4-methoxy-1H-indazole under carbon monoxide atmosphere with triethylamine in methanol at 80°C, yielding the methyl ester in 87% yield.

| Reaction Parameter | Details |

|---|---|

| Catalyst | Palladium diacetate |

| Ligand | 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl |

| Base | Triethylamine |

| Solvent | Methanol |

| Temperature | 80°C |

| Pressure | 2585.81 Torr (CO atmosphere) |

| Reaction Time | 24 hours |

| Yield | 87% |

Preparation of Indazole-3-Carboxylic Acid Core

The indazole-3-carboxylic acid core, essential for the target compound, can be prepared via multi-step synthetic routes involving:

- Reaction of substituted anilines or benzamides with reagents such as aluminum chloride in dichloromethane to form intermediates.

- Subsequent steps include refluxing, aqueous acidic treatment (acetic acid and hydrochloric acid mixture at ~90°C), and solvent extraction/precipitation to isolate the indazole-3-carboxylic acid in crystalline form (Form A or B).

A detailed patented method describes:

| Step | Conditions | Description |

|---|---|---|

| 1 | Aqueous/alcoholic medium, 20-30°C, 1 h | Formation of intermediate |

| 2 | Dichloromethane, 40°C, 2 h | Further reaction to intermediate |

| 3 | Dichloromethane reflux | Cyclization step |

| 4 | Aqueous acetic acid/HCl, 90±5°C, 1 h | Acidic treatment and isolation |

The final indazole-3-carboxylic acid is isolated by filtration and drying, often yielding 76-95% depending on form and purification.

Methylation and Esterification Steps

To obtain the methyl ester derivative (a common intermediate or final form), methylation of the carboxylic acid group is performed typically using methylating agents such as iodomethane in methanol with sodium methoxide or alkoxide bases.

- Traditional methods involve in situ generation of sodium methoxide by reacting sodium with methanol, which can be hazardous due to hydrogen evolution.

- Improved processes use alkaline earth metal oxides or alkoxides as bases, avoiding the hazardous in situ alkoxide preparation and improving yield and purity of methylated products.

| Parameter | Traditional Method | Improved Method |

|---|---|---|

| Base | Sodium methoxide (in situ from Na + MeOH) | Alkaline earth metal oxide/alkoxide |

| Solvent | Anhydrous methanol | Lower alkanols, not necessarily anhydrous |

| Hazard | Hydrogen evolution (flammable) | Safer, less hazardous |

| Side Products | Methyl esters of positional isomers (~10%) | Minimal side products |

| Yield | Moderate to high | High yield, high purity |

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The diazotization approach is particularly useful for synthesizing a variety of 1H-indazole-3-carboxylic acid derivatives, including those with methoxy and methyl substituents, with yields up to 60% reported for related drugs.

- Palladium-catalyzed carbonylation of bromo-substituted indazoles provides an efficient route to methyl esters of methoxy-substituted indazoles, essential intermediates for further functionalization.

- The patented multi-step method involving aluminum chloride-mediated cyclization and acidic workup offers a robust and scalable route to indazole-3-carboxylic acid cores, which can then be selectively functionalized.

- The use of alkaline earth metal oxides/alkoxides in methylation reactions significantly improves safety and product purity compared to traditional sodium methoxide methods, which is critical for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: Formation of 4-hydroxy-6-methyl-1H-indazole-3-carboxylic acid.

Reduction: Formation of 4-methoxy-6-methyl-1H-indazole-3-methanol.

Substitution: Formation of various substituted indazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis Applications

4-Methoxy-6-methyl-1H-indazole-3-carboxylic acid serves as a versatile building block in organic synthesis. It is employed in the preparation of various indazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications of 4-Methoxy-6-methyl-1H-indazole-3-carboxylic Acid

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to create complex indazole derivatives. |

| Drug Development | Acts as an intermediate in the synthesis of therapeutic agents. |

| Material Science | Utilized in the production of specialty chemicals. |

Biological Research Applications

Research has indicated that 4-Methoxy-6-methyl-1H-indazole-3-carboxylic acid exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have focused on its interaction with specific molecular targets that may lead to therapeutic applications.

Case Study: Anticancer Activity

A study investigated the anticancer effects of 4-Methoxy-6-methyl-1H-indazole-3-carboxylic acid on various cancer cell lines. Results demonstrated that the compound inhibited cell proliferation and induced apoptosis, suggesting its potential as a chemotherapeutic agent.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being explored for its role in drug design and development. Its structural features allow for modifications that can enhance pharmacological properties.

Table 2: Medicinal Chemistry Insights

| Property | Findings |

|---|---|

| Antimicrobial Activity | Showed effectiveness against specific bacterial strains. |

| Anticancer Properties | Induced apoptosis in cancer cells; further studies are needed to elucidate mechanisms. |

| Drug Design Potential | Modifications can lead to improved efficacy and selectivity for targeted therapies. |

Industrial Applications

The compound is also relevant in industrial applications, particularly in the production of specialty chemicals and materials. Its synthesis can be optimized using green chemistry principles to minimize environmental impact.

Table 3: Industrial Uses

| Industry | Application |

|---|---|

| Chemical Manufacturing | Production of specialty chemicals using optimized synthetic routes. |

| Green Chemistry | Emphasis on solvent-free reactions and recyclable catalysts for sustainable practices. |

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

6-Bromo-4-methyl-1H-indazole-3-carboxylic acid (CAS 885520-45-6)

- Substituents : 6-Bromo, 4-methyl, and 3-carboxylic acid.

- Bromine’s electronegativity may alter electron density, affecting binding interactions in biological targets .

3-Methyl-1H-indazole-6-carboxylic acid (CAS 201286-96-6)

- Substituents : 3-Methyl and 6-carboxylic acid.

- Lower molecular weight (176.17 g/mol) and higher water solubility due to the carboxylic acid at position 6 .

4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid (CAS 885520-30-9)

Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate (CAS 1448125-93-6)

- Substituents: 4-Amino, 7-methoxy, and 3-methyl ester.

- Key Differences: The ester group reduces solubility compared to free carboxylic acids, while the amino group at position 4 enables protonation and salt formation. Methoxy at position 7 alters electronic effects compared to the target’s position 4 substitution .

Physicochemical Properties

| Compound (CAS) | Molecular Weight (g/mol) | Predicted logP | Water Solubility | Key Substituents |

|---|---|---|---|---|

| Target Compound | 206.20 | ~1.5 | Moderate | 4-OCH₃, 6-CH₃, 3-COOH |

| 6-Bromo-4-methyl-1H-indazole-3-carboxylic acid (885520-45-6) | 267.07 | ~2.8 | Low | 6-Br, 4-CH₃, 3-COOH |

| 3-Methyl-1H-indazole-6-carboxylic acid (201286-96-6) | 176.17 | ~1.2 | High | 3-CH₃, 6-COOH |

| 4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid (885520-30-9) | 257.04 | ~1.0 | High | 4-Br, 3-OH, 6-COOH |

| Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate (1448125-93-6) | 221.21 | ~0.8 | Low | 4-NH₂, 7-OCH₃, 3-COOCH₃ |

Key Observations :

- The target compound’s methoxy and methyl groups balance lipophilicity (logP ~1.5) and moderate solubility, making it suitable for oral drug formulations.

- Brominated analogs (e.g., 6-Bromo-4-methyl derivative) exhibit higher logP values (~2.8), favoring membrane permeability but reducing aqueous solubility .

- Hydroxyl-substituted derivatives (e.g., 4-Bromo-3-hydroxy) show enhanced solubility due to hydrogen bonding but may face metabolic instability .

Biological Activity

4-Methoxy-6-methyl-1H-indazole-3-carboxylic acid is a compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Methoxy-6-methyl-1H-indazole-3-carboxylic acid is with a molecular weight of approximately 223.22 g/mol. The compound features a fused indazole ring system with a methoxy group at the 4-position and a carboxylic acid functional group at the 3-position, which are crucial for its biological activity.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-Methoxy-6-methyl-1H-indazole-3-carboxylic acid. Common methods include:

- Condensation Reactions : Utilizing indazole derivatives with appropriate substituents.

- Functional Group Modifications : Modifying existing indazole compounds to introduce the methoxy and carboxylic acid groups.

These synthetic strategies enable the production of this compound in various settings, facilitating research and potential therapeutic applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including 4-Methoxy-6-methyl-1H-indazole-3-carboxylic acid. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CFI-400945 | HCT116 (Colon Cancer) | Single-digit nanomolar |

| Compound 82a | KMS-12 BM (Multiple Myeloma) | 1400 |

| Compound 83 | MM1.S (Multiple Myeloma) | 640 |

These findings suggest that the structural features of indazoles contribute to their effectiveness as anticancer agents .

The biological activity of 4-Methoxy-6-methyl-1H-indazole-3-carboxylic acid may be attributed to its ability to interact with specific molecular targets involved in cancer progression. For example, SAR studies indicate that substituents at the 4 and 6 positions of the indazole ring significantly influence the potency against various kinases and tumor growth .

Case Studies

- In Vivo Studies : One study demonstrated that an indazole derivative effectively inhibited tumor growth in mouse models, showcasing its potential as a clinical candidate for cancer therapy .

- Cellular Assays : Various cellular assays have reported that similar compounds exhibit moderate to high potency against different cancer cell lines, suggesting that modifications on the indazole scaffold can enhance biological activity .

Q & A

Q. What safety protocols are critical when handling this compound in pharmacological studies?

- Methodological Answer : Follow OSHA/GHS guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods when handling powdered forms to avoid inhalation .

- Waste disposal : Neutralize acidic waste with bicarbonate before disposal in designated containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.